molecular formula C12H8ClN5OS3 B11358007 N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11358007
M. Wt: 369.9 g/mol
InChI Key: WGPFVVXTMVWAGP-UHFFFAOYSA-N
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Description

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes both thiadiazole and thiadiazole carboxamide moieties, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to interfere with enzyme activity contributes to its antiviral, antibacterial, and anticancer effects .

Comparison with Similar Compounds

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C12H8ClN5OS3

Molecular Weight

369.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C12H8ClN5OS3/c13-8-4-2-1-3-7(8)5-20-12-17-16-11(22-12)14-10(19)9-6-21-18-15-9/h1-4,6H,5H2,(H,14,16,19)

InChI Key

WGPFVVXTMVWAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CSN=N3)Cl

Origin of Product

United States

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